Cutisone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

3811-20-9 |

|---|---|

分子式 |

C11H15N3S |

分子量 |

221.32 g/mol |

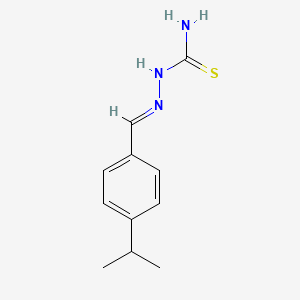

IUPAC 名称 |

[(Z)-(4-propan-2-ylphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C11H15N3S/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7- |

InChI 键 |

GCIARVDJUYGSFQ-QPEQYQDCSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=S)N |

手性 SMILES |

CC(C)C1=CC=C(C=C1)/C=N\NC(=S)N |

规范 SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=S)N |

其他CAS编号 |

3811-20-9 |

同义词 |

4-isopropylbenzaldehyde thiosemicarbazone p-is.TSCN |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Chemical Core of Cutisone: A Technical Guide to Fluticasone Propionate

For Immediate Release

This technical guide provides an in-depth analysis of the chemical and pharmacological properties of Cutisone, a topical corticosteroid whose active pharmaceutical ingredient is Fluticasone Propionate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Fluticasone Propionate is a potent synthetic trifluorinated corticosteroid belonging to the glucocorticoid class of steroid hormones.[1][2][3][4] It is widely utilized for its powerful anti-inflammatory, anti-allergic, and antipruritic effects in the management of various dermatological and respiratory conditions.[1][4][5][6]

Chemical Structure and Identification

Fluticasone Propionate is a trifluorinated corticosteroid characterized by an androstane nucleus.[1] Its systematic IUPAC name is S-(fluoromethyl) 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioate, 17-propanoate.[3]

The chemical structure of Fluticasone Propionate is provided below:

Figure 1: Chemical Structure of Fluticasone Propionate

A comprehensive list of its chemical identifiers is presented in Table 1.

| Identifier | Value |

| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate[2] |

| CAS Number | 80474-14-2[2][3][5][7][8][9][10][11][12][13] |

| Molecular Formula | C₂₅H₃₁F₃O₅S[2][3][5][6][7][8][10][11][12][13][14] |

| SMILES | CCC(=O)O[C@@]1(--INVALID-LINK--C=C[C@@]43C)F)F)O)C)C)C(=O)SCF[2][3] |

| InChIKey | WMWTYOKRWGGJOA-CENSZEJFSA-N[2][3][13] |

Physicochemical and Pharmacological Properties

Fluticasone Propionate is a white to off-white powder.[4][5][6] It exhibits high lipophilicity and is practically insoluble in water.[4][5][6][12] A summary of its key physicochemical and pharmacological data is provided in Table 2.

| Property | Value |

| Molecular Weight | 500.6 g/mol [2][4][6][7][10][11][12][13][14][15] |

| Melting Point | 272-273 °C (with decomposition)[5][9][11][12] |

| Solubility | Practically insoluble in water.[4][5][6][12] Freely soluble in dimethyl sulfoxide and dimethylformamide; slightly soluble in methanol and 95% ethanol.[5][6][12] |

| LogP | 3.73[11] |

| Glucocorticoid Receptor (GR) Affinity (Kd) | 0.5 nM[1][6] |

| Half-life of Steroid-Receptor Complex | >10 hours[1][16] |

Mechanism of Action: Glucocorticoid Receptor Signaling

The potent anti-inflammatory activity of Fluticasone Propionate is primarily attributed to its high binding affinity and selectivity for the glucocorticoid receptor (GR).[1][6][16] The mechanism of action follows the classical genomic pathway for corticosteroids.

Upon entering the target cell, Fluticasone Propionate binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated ligand-receptor complex into the nucleus.

Within the nucleus, the Fluticasone Propionate-GR complex can modulate gene expression in two principal ways:

-

Transactivation: The complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins such as lipocortin-1.

-

Transrepression: The monomeric Fluticasone Propionate-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.

The high affinity of Fluticasone Propionate for the GR results in a prolonged duration of action, as evidenced by the long half-life of the steroid-receptor complex.[1][16][17]

Caption: Glucocorticoid receptor signaling pathway of Fluticasone Propionate.

Synthesis Overview

The synthesis of Fluticasone Propionate is a multi-step process that often starts from commercially available corticosteroids like flumethasone.[18][19] A generalized synthetic scheme involves several key transformations:

-

Oxidation: The starting material undergoes oxidation to form a key intermediate.

-

Esterification and Acylation: These steps introduce the propionate group at the 17α-position.

-

Thioacid Formation: A thiocarboxylic acid intermediate is generated.

-

Alkylation and Fluorination: The final steps involve the introduction of the S-fluoromethyl group to yield Fluticasone Propionate.

Various synthetic routes have been developed to improve efficiency, reduce costs, and minimize the use of environmentally hazardous reagents.[18][19][20][21]

Experimental Protocols

Determination of Glucocorticoid Receptor Binding Affinity

A common method to quantify the binding affinity of Fluticasone Propionate for the glucocorticoid receptor is the competitive radioligand binding assay.[16]

Objective: To determine the dissociation constant (Kd) of Fluticasone Propionate for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Test compound: Fluticasone Propionate

-

Radioligand: [³H]-Dexamethasone

-

Receptor source: Cytosolic extract from cells expressing the human glucocorticoid receptor

-

Assay buffer

-

Scintillation cocktail and counter

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of Fluticasone Propionate and a fixed concentration of [³H]-Dexamethasone in the assay buffer.

-

Incubation: In a multi-well plate, incubate the receptor preparation with [³H]-Dexamethasone and varying concentrations of Fluticasone Propionate. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone).

-

Separation: After reaching equilibrium, separate the bound from unbound radioligand, typically by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Fluticasone Propionate. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Calculate the equilibrium dissociation constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

This in-depth guide provides a foundational understanding of the chemical and pharmacological characteristics of this compound (Fluticasone Propionate). The data and methodologies presented are intended to support further research and development in the field of corticosteroids.

References

- 1. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluticasone Propionate | C25H31F3O5S | CID 444036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluticasone propionate - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Fluticasone propionate CAS#: 80474-14-2 [m.chemicalbook.com]

- 6. Fluticasone propionate | 80474-14-2 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fluticasone propionate | SIELC Technologies [sielc.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. caymanchem.com [caymanchem.com]

- 11. Fluticasone propionate(80474-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. Fluticasone Propionate [drugfuture.com]

- 13. ≥98% (HPLC), anti-inflammatory agent, powder | Sigma-Aldrich [sigmaaldrich.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Fluticasone propiponate | C25H31F3O5S | CID 54580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. Item - Improved Synthesis of Fluticasone Propionate - American Chemical Society - Figshare [acs.figshare.com]

- 21. pubs.acs.org [pubs.acs.org]

Cutisone mechanism of action in vitro

An In-depth Technical Guide to the In Vitro Mechanism of Action of Cutisone (Fluticasone Propionate) and a Comparative Analysis with Cortisone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the in vitro mechanism of action of Fluticasone Propionate, the active pharmaceutical ingredient in the topical preparation this compound. For comparative purposes, the mechanism of the foundational corticosteroid, Cortisone, is also detailed. Both compounds are glucocorticoids that exert their anti-inflammatory effects primarily through interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression. However, significant differences in receptor affinity, potency, and downstream effects distinguish their in vitro profiles. This document outlines the core signaling pathways, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual diagrams of the key mechanisms to facilitate a comprehensive understanding for research and development professionals.

Introduction: Understanding "this compound"

"this compound" is a brand name for a topical preparation containing Fluticasone Propionate . It is a potent, synthetic trifluorinated glucocorticoid based on the androstane nucleus[1]. It is crucial to distinguish Fluticasone Propionate from Cortisone , a naturally occurring corticosteroid that acts as a prodrug and is converted in the liver to its active form, cortisol (hydrocortisone)[2]. While both belong to the corticosteroid class, their molecular structures, pharmacokinetic profiles, and receptor affinities differ significantly, leading to distinct potencies and therapeutic indices. This guide will first detail the mechanism of Fluticasone Propionate and then provide a comparative overview of Cortisone's in vitro actions.

Fluticasone Propionate: In Vitro Mechanism of Action

Fluticasone Propionate's potent anti-inflammatory activity is primarily mediated by its high-affinity binding to and activation of the cytosolic glucocorticoid receptor (GR).

Glucocorticoid Receptor Binding and Activation

Upon diffusing into the cell, Fluticasone Propionate binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and immunophilins. This binding event triggers a conformational change in the GR, causing the dissociation of the chaperone proteins. The activated Fluticasone Propionate-GR complex then rapidly translocates into the nucleus.

Fluticasone Propionate exhibits a very high affinity for the human glucocorticoid receptor, which is a key determinant of its potency. It has a faster association rate and a slower dissociation rate compared to many other corticosteroids, resulting in a prolonged duration of action at the receptor level[1][2][3]. The half-life of the Fluticasone Propionate-GR complex is over 10 hours[2][3].

Genomic Mechanisms: Transactivation and Transrepression

Once in the nucleus, the Fluticasone Propionate-GR complex modulates gene transcription through two primary genomic mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), secretory leukocyte protease inhibitor (SLPI), and Interleukin-10 (IL-10). While beneficial for anti-inflammatory effects, transactivation is also associated with some of the adverse effects of corticosteroids[4].

-

Transrepression: This is considered the major mechanism for the anti-inflammatory effects of glucocorticoids. The activated GR monomer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their respective DNA response elements. This protein-protein interaction inhibits the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., IL-1β, IL-4, IL-5, IL-6, IL-8, IL-13, TNF-α), chemokines, and adhesion molecules[4][5][6][7].

Cellular Effects

The genomic modulation by Fluticasone Propionate leads to a broad range of anti-inflammatory effects observed in vitro:

-

Inhibition of Cytokine Production: It potently inhibits the production of numerous pro-inflammatory cytokines from various immune cells, including T-lymphocytes and peripheral blood mononuclear cells (PBMCs)[5][7].

-

Effects on Inflammatory Cells: It inhibits T-cell proliferation and migration, reduces mast cell numbers and degranulation, and promotes the apoptosis (programmed cell death) of eosinophils[1][3][7][8].

-

Suppression of Adhesion Molecules: It attenuates the expression of endothelial cell adhesion molecules, which are critical for the recruitment of inflammatory cells to the site of inflammation[3].

Quantitative Data: Fluticasone Propionate

The following tables summarize the key quantitative metrics for the in vitro activity of Fluticasone Propionate.

Table 1: Glucocorticoid Receptor Binding Affinity of Fluticasone Propionate

| Parameter | Value | Cell/System | Reference |

| Dissociation Constant (Kd) | 0.5 nM | Human Glucocorticoid Receptor | [3][8][9] |

| Dissociation Constant (Kd) | 0.49 nM | Human Glucocorticoid Receptor | [2] |

| Relative Receptor Affinity (RRA) vs. Dexamethasone | 1910 | Kinetic Assay | [2] |

| Receptor Complex Half-Life | >10 hours | - | [2][3] |

Table 2: In Vitro Potency of Fluticasone Propionate in Functional Assays

| Assay | Parameter | Value | Cell Type/System | Reference |

| Human Eosinophil Apoptosis | EC50 | 3.7 nM | Human Eosinophils | [8] |

| Inhibition of IL-13 Production (48h) | - | Significant at 100 nM | Mitogen-stimulated PBMCs (from healthy subjects) | [5] |

| Inhibition of IL-13 Production (48h) | - | Significant at 100 nM | Mitogen-stimulated PBMCs (from asthmatic patients) | [5] |

| AP-1 Mediated Transrepression | EC50 | ~0.1-1 nM | A549 cells (human alveolar epithelial) | [10] |

| NF-κB Mediated Transrepression | EC50 | ~1-10 nM | A549 cells (human alveolar epithelial) | [10] |

| GRE Mediated Transactivation | EC50 | ~0.1-1 nM | A549 cells (human alveolar epithelial) | [10] |

Cortisone: In Vitro Mechanism of Action

Cortisone is a naturally occurring glucocorticoid that is biologically inactive. Its mechanism of action is dependent on its conversion to the active metabolite, cortisol.

Metabolic Activation to Cortisol

In vitro, in cell systems that do not express the necessary enzyme, cortisone will show little to no activity. Its effects are observed in systems where it is converted to cortisol by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Cortisol then acts as the ligand for the glucocorticoid receptor.

Glucocorticoid Receptor Binding and Genomic Mechanisms

Once converted to cortisol, the mechanism follows the classical glucocorticoid pathway, similar to that described for Fluticasone Propionate:

-

GR Binding: Cortisol binds to the cytoplasmic GR.

-

Nuclear Translocation: The cortisol-GR complex translocates to the nucleus.

-

Genomic Modulation: The complex mediates anti-inflammatory effects through transrepression of NF-κB and AP-1, and transactivation of anti-inflammatory genes via GREs.

Specific Signaling Pathway Modulation

In addition to the primary GR-mediated genomic pathway, studies have shown that cortisone (acting via cortisol) can modulate other signaling pathways:

-

AKT/mTOR Pathway: In C2C12 myoblast cells, cortisone has been shown to inhibit myotube formation by affecting the IGF/PI3K/AKT/mTOR signaling pathway. This results in increased expression of proteolytic proteins and decreased protein synthesis, demonstrating a role in muscle metabolism[8].

Quantitative Data: Cortisone/Cortisol

The following table summarizes key quantitative metrics for the in vitro activity of Cortisone's active form, cortisol.

Table 3: Glucocorticoid Receptor Binding Affinity of Cortisol

| Parameter | Value | Cell/System | Reference |

| Dissociation Constant (Kd) for Cortisol | 17.5 ± 1.7 nM | Human Mononuclear Leukocytes (Normotensive) | [4] |

| Dissociation Constant (Kd) for Cortisol | 24.6 ± 2.4 nM | Human Mononuclear Leukocytes (Hypertensive) | [4] |

Table 4: In Vitro Potency of Cortisone/Hydrocortisone in Functional Assays

| Assay | Parameter | Value | Cell Type/System | Reference |

| Inhibition of Lysozyme Release | IC50 | 9.5 ± 0.3 nM | Human Mononuclear Leukocytes (Normotensive) | [4] |

| Inhibition of LPS-stimulated IL-6 Production | IC50 | 10⁻⁶ M to 10⁻⁴ M (variable) | Human Peripheral Blood Mononuclear Cells | [6] |

| Inhibition of IFN-γ and IL-4 Production | - | Dose-dependent (10⁻⁹ M to 10⁻⁴ M) | T-lymphocytes | [1] |

Visualization of Mechanisms and Workflows

Signaling Pathways

Caption: Core signaling pathway for glucocorticoids like Fluticasone and Cortisol.

Caption: Cortisone's inhibitory effect on the AKT/mTOR signaling pathway.

Experimental Workflows

Caption: Workflow for a competitive GR binding assay.

Caption: Workflow for an NF-κB transrepression reporter assay.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kd or IC50) of a test compound for the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue through homogenization and ultracentrifugation.

-

Assay Setup: In a multi-well plate, incubate a constant amount of the cytosol with a fixed concentration of a radiolabeled GR agonist (e.g., [³H]dexamethasone).

-

Competition: To parallel wells, add increasing concentrations of the unlabeled test compound (e.g., Fluticasone Propionate). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled dexamethasone).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. A common method is to add a charcoal-dextran slurry, which adsorbs the free radioligand, followed by centrifugation.

-

Quantification: Transfer the supernatant, containing the bound radioligand, to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

NF-κB Transrepression Reporter Gene Assay

Objective: To measure the ability of a corticosteroid to inhibit NF-κB-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) in appropriate media. Transiently transfect the cells with a reporter plasmid containing a luciferase gene under the transcriptional control of a promoter with multiple NF-κB response elements.

-

Compound Treatment: After allowing for plasmid expression (typically 24 hours), pre-treat the cells with various concentrations of the test corticosteroid for 1-2 hours.

-

Stimulation: Activate the NF-κB pathway by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), to the cell culture medium.

-

Incubation: Incubate the cells for an additional period (e.g., 6-8 hours) to allow for the expression of the luciferase reporter gene.

-

Cell Lysis and Luciferase Assay: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a specific lysis buffer. Add the cell lysate to a luminometer plate and inject a luciferase assay reagent containing the substrate (luciferin).

-

Measurement: Measure the light output (luminescence) using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability or transfection efficiency (e.g., co-transfected β-galactosidase or total protein concentration). Calculate the percentage of inhibition of TNF-α-induced luciferase activity for each concentration of the test compound. Determine the IC50 value from the resulting dose-response curve.

In Vitro Cytokine Inhibition Assay

Objective: To quantify the inhibitory effect of a corticosteroid on the production of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Isolation: Isolate primary immune cells, typically Peripheral Blood Mononuclear Cells (PBMCs), from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture and Treatment: Plate the PBMCs in a multi-well plate and pre-incubate them with various concentrations of the test corticosteroid for 1-2 hours.

-

Stimulation: Stimulate the cells to produce cytokines by adding an activating agent, such as Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA). Include unstimulated and vehicle-only controls.

-

Incubation: Incubate the plates for 18-48 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6, TNF-α, IFN-γ) in the supernatants using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

-

Data Analysis: Construct a dose-response curve by plotting the cytokine concentration against the logarithm of the corticosteroid concentration. Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cytokine production. A parallel cell viability assay (e.g., MTT or LDH) should be performed to ensure the observed inhibition is not due to cytotoxicity.

Conclusion

The in vitro mechanism of action of Fluticasone Propionate ("this compound") is characterized by its exceptionally high binding affinity and prolonged association with the glucocorticoid receptor. This leads to potent and sustained genomic effects, primarily through the transrepression of key pro-inflammatory transcription factors NF-κB and AP-1, resulting in a broad inhibition of the inflammatory cascade. Cortisone, in contrast, is a prodrug with lower intrinsic activity that relies on metabolic conversion to cortisol. While it operates through the same fundamental GR-mediated pathways, its lower receptor affinity translates to a lower anti-inflammatory potency compared to synthetic derivatives like Fluticasone Propionate. The detailed quantitative data and experimental protocols provided in this guide offer a robust framework for the continued research and development of glucocorticoid-based therapeutics.

References

- 1. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corticosteroids inhibit the production of inflammatory mediators in immature monocyte-derived DC and induce the development of tolerogenic DC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cortisone and dexamethasone inhibit myogenesis by modulating the AKT/mTOR signaling pathway in C2C12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of Imatinib

Disclaimer: The compound "Cutisone" could not be found in publicly available scientific literature. This guide will use the well-characterized and revolutionary anti-cancer drug, Imatinib (Gleevec®) , as an illustrative example to fulfill the user's request for a detailed technical whitepaper.

Introduction: The Dawn of Targeted Cancer Therapy

Imatinib, sold under the brand name Gleevec®, is a cornerstone of targeted cancer therapy that has transformed the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] Before the advent of Imatinib, CML was often a fatal diagnosis.[3] The development of Imatinib marked a paradigm shift in oncology, moving away from cytotoxic chemotherapies towards rationally designed drugs that target the specific molecular drivers of a malignancy.[3][4]

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Imatinib. It is intended for researchers, scientists, and drug development professionals.

The Discovery of Imatinib: A Rational Drug Design Approach

The story of Imatinib begins with a fundamental discovery in cancer genetics. In 1960, Peter Nowell and David Hungerford identified an abnormally short chromosome in the cancer cells of patients with CML, which they named the Philadelphia chromosome.[3][4] This genetic anomaly was later found to be the result of a reciprocal translocation between chromosomes 9 and 22, creating a fusion gene called BCR-ABL.[5]

The product of this fusion gene, the Bcr-Abl protein, is a constitutively active tyrosine kinase.[5][6] This means it is always "on," sending continuous signals that lead to uncontrolled cell proliferation and the inhibition of apoptosis (programmed cell death), the hallmarks of cancer.[6][7][8]

In the late 1990s, a team of scientists at Ciba-Geigy (now Novartis), led by biochemist Nicholas Lydon, initiated a rational drug design program to find a molecule that could specifically inhibit the Bcr-Abl tyrosine kinase.[9] In collaboration with oncologist Brian Druker of Oregon Health & Science University, they screened chemical libraries for compounds with this inhibitory activity.[4][9] This high-throughput screening identified a lead compound, 2-phenylaminopyrimidine, which was then chemically modified to enhance its binding affinity and specificity for the ATP-binding site of the Bcr-Abl kinase.[9] This optimization process led to the synthesis of Imatinib, then known as STI-571.[4]

Clinical trials for Imatinib began in 1998 and showed remarkable success.[1][3] The drug induced remission in a vast majority of patients with early-stage CML.[3] This unprecedented efficacy led to a fast-tracked FDA approval in May 2001, in less than three months, a record at the time.[9][10]

Chemical Synthesis of Imatinib

Several synthetic routes for Imatinib have been reported. A common and efficient approach involves a convergent synthesis strategy. One such method involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[11] Another reported synthesis involves a C-N coupling reaction of 4-(4-methylpiperazine-1-methyl)benzamide with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine, which can achieve a total yield of 51.3% with a purity of 99.9%.[12] More recently, flow-based synthesis methods have been developed to streamline the production of Imatinib.[13]

A generalized synthetic scheme, based on published literature, is presented below. This is an illustrative pathway and specific reagents and conditions may vary.

Mechanism of Action: Targeting the Bcr-Abl Kinase

Imatinib functions as a potent and selective inhibitor of several tyrosine kinases, including Bcr-Abl, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[7][9][14][15][16] Its primary mechanism of action in CML is the inhibition of the Bcr-Abl tyrosine kinase.[6][7]

Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme.[6][7][14] This competitive inhibition prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates.[6][7][14] The inhibition of Bcr-Abl kinase activity leads to the shutdown of multiple downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.[8][17] These pathways include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[8][17] The ultimate result is the induction of apoptosis and the suppression of proliferation in Bcr-Abl-positive cells.[7]

Quantitative Data

The potency of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.

Table 1: In Vitro Inhibitory Activity of Imatinib

| Target Kinase | Assay Type | IC50 Value (µM) | Reference(s) |

| v-Abl | Cell-free / Cell-based | 0.6 | [15][16][18] |

| c-Kit | Cell-free / Cell-based | 0.1 | [15][16][18] |

| PDGFR | Cell-free / Cell-based | 0.1 | [15][16][18] |

| PDGFRα | In vitro kinase assay | 0.071 | [18] |

| PDGFRβ | In vitro kinase assay | 0.607 | [18] |

Table 2: Cellular IC50 Values of Imatinib in CML Cell Lines

| Cell Line | BCR-ABL Status | IC50 Value (µM) | Reference(s) |

| K562 | Positive | ~0.25 - 0.35 | [5] |

| KU812 | Positive | ~0.2 | [5] |

| KCL22 | Positive | ~0.15 | [5] |

| JURL-MK1 | Positive | ~0.2 - 0.3 | [5] |

| MOLM-7 | Positive | ~0.2 - 0.3 | [5] |

| K562/DOX (Imatinib-resistant) | Positive (P-gp overexpression) | 6.65 | [5][19] |

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol outlines a method to determine the direct inhibitory effect of Imatinib on Bcr-Abl kinase activity.

Objective: To determine the IC50 of Imatinib for the Bcr-Abl kinase.

Materials:

-

Recombinant active Bcr-Abl kinase

-

Kinase substrate (e.g., recombinant CRKL protein or a synthetic peptide)

-

Imatinib stock solution (e.g., 10 mM in DMSO)

-

ATP solution (containing γ-³²P-ATP for radioactive detection or unlabeled ATP for non-radioactive methods)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE and Western blotting reagents or scintillation counter/phosphorimager

Procedure:

-

Prepare Imatinib Dilutions: Perform a serial dilution of the Imatinib stock solution in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).

-

Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant Bcr-Abl kinase and the substrate in the kinase reaction buffer.

-

Imatinib Incubation: Add the diluted Imatinib solutions to the kinase-substrate mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Start the reaction by adding ATP.

-

Reaction Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer or another suitable stop solution.

-

Detection and Analysis:

-

Radioactive Method: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into the substrate.

-

Non-Radioactive Method (e.g., Western Blot): Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-specific antibody for the substrate. Quantify band intensities.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each Imatinib concentration relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the Imatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the effect of Imatinib on the viability of CML cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Imatinib in a CML cell line (e.g., K562).

Materials:

-

K562 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Imatinib stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.

-

Imatinib Treatment: Prepare serial dilutions of Imatinib in complete culture medium and add them to the appropriate wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[20]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours at 37°C.[20]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Imatinib concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the Imatinib concentration to determine the GI50.[5]

Conclusion

The discovery and development of Imatinib represent a landmark achievement in the history of medicine and a triumph of rational drug design. By targeting the specific molecular abnormality driving CML, Imatinib has transformed a once-fatal cancer into a manageable chronic condition for many patients.[1][9] The success of Imatinib has paved the way for the development of a new generation of targeted therapies for a wide range of cancers, ushering in the era of personalized medicine.[4] This guide has provided a detailed overview of the key scientific principles and experimental methodologies that underpinned the development of this revolutionary drug.

References

- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imatinib: MedlinePlus Drug Information [medlineplus.gov]

- 3. How Imatinib Gleevec Transformed Leukemia Treatment and Cancer Research [genuinedrugs123.com]

- 4. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 5. benchchem.com [benchchem.com]

- 6. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 7. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 9. Imatinib - Wikipedia [en.wikipedia.org]

- 10. onclive.com [onclive.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. droracle.ai [droracle.ai]

- 15. selleckchem.com [selleckchem.com]

- 16. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Preliminary biological activity of Cutisone

An In-depth Technical Guide on the Preliminary Biological Activity of Cutisone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the brand name for fluticasone propionate, a synthetic corticosteroid known for its potent anti-inflammatory properties.[1] It is primarily used topically to manage inflammatory skin conditions.[1] The therapeutic efficacy of fluticasone propionate stems from its high affinity for the glucocorticoid receptor (GR), through which it modulates the expression of genes involved in inflammation.[2] Beyond the established activities of existing corticosteroids, recent research into the biotransformation of cortisone has yielded novel derivatives with a broader spectrum of preliminary biological activities. This guide provides a detailed overview of the biological activities of fluticasone propionate and two novel cortisone derivatives, designated SCA and SCB, with a focus on their anti-inflammatory, antioxidant, and neuroprotective properties.[3]

Glucocorticoid Receptor Binding and Anti-inflammatory Activity of Fluticasone Propionate

Fluticasone propionate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This binding affinity is a key determinant of its potency.

Quantitative Data: Glucocorticoid Receptor Binding Affinity

| Compound | Kd (nM) | Relative Receptor Affinity (RRA) vs. Dexamethasone | Half-life of Receptor Complex (hours) | Reference |

| Fluticasone Propionate | 0.5 | 1775 - 1910 | >10 | [1][2][4][5] |

| Dexamethasone | 9.36 | 100 | - | [1] |

| Budesonide | - | 935 | 5.0 | [4][6] |

| Beclomethasone-17-monopropionate (active metabolite) | - | - | 7.5 | [6] |

Experimental Protocol: Receptor-Ligand Binding Kinetics Assay

Objective: To determine the binding affinity and kinetics of fluticasone propionate to the human glucocorticoid receptor.

Methodology:

-

Receptor Preparation: Human glucocorticoid receptors are prepared from a suitable cell line (e.g., human A549 lung adenocarcinoma cells) or expressed in a recombinant system.

-

Radioligand: A radiolabeled glucocorticoid, typically [3H]dexamethasone, is used as the ligand.

-

Competition Assay:

-

A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (fluticasone propionate).

-

The reaction is allowed to reach equilibrium.

-

Bound and unbound radioligand are separated (e.g., by filtration).

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Kinetic Analysis (Association and Dissociation):

-

Association Rate (kon): The receptor and radioligand are incubated, and the amount of bound ligand is measured at various time points until equilibrium is reached.

-

Dissociation Rate (koff): An excess of unlabeled ligand is added to a pre-formed receptor-radioligand complex, and the decrease in bound radioactivity is measured over time.

-

-

Data Analysis: The equilibrium dissociation constant (Kd) is calculated from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The relative receptor affinity (RRA) is calculated relative to a reference compound (e.g., dexamethasone). The half-life of the receptor-ligand complex is determined from the dissociation rate constant.[1]

Signaling Pathway: Glucocorticoid Receptor-Mediated Anti-inflammatory Action

Caption: Glucocorticoid receptor signaling pathway of Fluticasone.

Preliminary Biological Activities of Novel Cortisone Derivatives (SCA and SCB)

Recent studies on the biotransformation of cortisone have identified two novel derivatives, SCA and SCB, with promising anti-inflammatory, antioxidant, and neuroprotective activities.[3]

Anti-inflammatory Activity

SCA and SCB have demonstrated the ability to inhibit key inflammatory pathways, including NF-κB signaling and COX enzyme activity.[3]

| Compound (10 µM) | Inhibition of TNF-α induced p65 NF-κB nuclear translocation | Inhibition of TNF-α induced IL-8 gene expression |

| SCA | Partial Inhibition | Significant Inhibition |

| SCB | Partial Inhibition | Significant Inhibition |

| Compound (10 µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| SCA | ~20 | ~45 |

| SCB | ~25 | ~50 |

Objective: To evaluate the inhibitory effect of SCA and SCB on TNF-α-induced NF-κB activation in human keratinocytes (HaCaT cells).

Methodology:

-

Cell Culture: HaCaT cells are cultured in appropriate media and seeded in culture plates.

-

Pre-treatment: Cells are pre-treated with the test compounds (SCA or SCB at 10 µM) for 24 hours.

-

Stimulation: Cells are then stimulated with TNF-α (10 ng/mL) for 1 hour to induce NF-κB activation.

-

Immunofluorescence for p65 Translocation:

-

Cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.

-

A fluorescently labeled secondary antibody is then added.

-

The subcellular localization of p65 is visualized by fluorescence microscopy. Nuclear translocation indicates NF-κB activation.

-

-

Gene Expression Analysis of IL-8 (qRT-PCR):

-

Total RNA is extracted from the treated cells.

-

RNA is reverse-transcribed into cDNA.

-

Quantitative real-time PCR is performed using primers specific for IL-8 and a housekeeping gene for normalization.[3]

-

Objective: To determine the inhibitory effect of SCA and SCB on the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Assay Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically. The assay monitors the oxidation of a chromogenic or fluorogenic substrate in the presence of arachidonic acid.

-

Procedure:

-

The reaction is initiated by adding arachidonic acid to a reaction mixture containing the COX enzyme, heme, and the detection substrate.

-

For inhibitor screening, the enzyme is pre-incubated with the test compounds (SCA or SCB) before the addition of arachidonic acid.

-

The change in absorbance or fluorescence is measured over time using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control (enzyme without inhibitor).[3][7][8]

Caption: Inhibition of the NF-κB signaling pathway by SCA and SCB.

Antioxidant Activity

SCA and SCB have demonstrated significant antioxidant capacity, a property not observed in the parent compound, cortisone.[3]

| Compound (0.1 mg/mL) | Antioxidant Capacity (µmol Trolox equivalents/g) - PCL-ACL Assay |

| SCA | 1375 |

| SCB | 1265 |

| Cortisone (Control) | 0.13 |

Objective: To measure the antioxidant capacity of SCA and SCB against superoxide anion radicals.

Methodology:

-

Principle: This assay measures the capacity of a substance to scavenge superoxide anion radicals (O2•−) generated photochemically. The scavenging activity is quantified by measuring the quenching of a chemiluminescent signal.

-

Reagents: A photosensitizer, a chemiluminescent detection reagent (e.g., luminol), and the test compounds.

-

Procedure:

-

The test compound is mixed with the photosensitizer and detection reagent.

-

The mixture is exposed to UV light, which generates superoxide radicals.

-

The radicals react with luminol to produce light (chemiluminescence).

-

Antioxidants in the sample scavenge the radicals, leading to a reduction in the chemiluminescent signal.

-

-

Data Analysis: The antioxidant capacity is quantified by comparing the quenching effect of the sample to that of a standard antioxidant, such as Trolox. The results are expressed as Trolox equivalents.[3]

Neuroprotective Activity

Preliminary in vitro studies suggest that SCA and SCB possess neuroprotective properties against glutamate-induced neurotoxicity.[3]

| Compound (10 µM) | Effect on Glutamate-induced Neurotoxicity |

| SCA | Partial reduction in neurotoxicity |

| SCB | Partial reduction in neurotoxicity |

Objective: To assess the neuroprotective effects of SCA and SCB against glutamate-induced cell death in primary neuronal cultures.

Methodology:

-

Cell Culture: Primary cultures of rat cerebral cortex neurons are established.

-

Pre-treatment: Neurons are pre-treated with the test compounds (SCA or SCB at 10 µM).

-

Induction of Neurotoxicity: Glutamate is added to the culture medium to induce excitotoxicity, leading to neuronal cell death.

-

Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium. A reduction in cell death in the presence of the test compounds indicates a neuroprotective effect.[3][9]

Genotoxicity Assessment

An important aspect of preliminary drug evaluation is the assessment of genotoxicity.

| Compound | Result |

| SCA | Non-genotoxic |

| SCB | Non-genotoxic |

Objective: To evaluate the mutagenic potential of SCA and SCB using a bacterial reverse mutation assay.

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains carry different mutations in the genes responsible for histidine synthesis.

-

Principle: The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of the test compounds (SCA and SCB), both with and without a metabolic activation system (S9 mix from rat liver, which simulates mammalian metabolism).

-

The treated bacteria are plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: A positive result (mutagenic potential) is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control (spontaneous reversion rate). The absence of such an increase indicates that the compound is non-genotoxic under the test conditions.[3][10][11]

Conclusion

"this compound" (fluticasone propionate) is a well-established anti-inflammatory agent with high affinity for the glucocorticoid receptor. Preliminary research on novel cortisone derivatives, SCA and SCB, reveals a broader range of biological activities. These compounds not only exhibit anti-inflammatory properties through the inhibition of NF-κB and COX pathways but also demonstrate significant antioxidant and neuroprotective effects in vitro. Furthermore, they have been shown to be non-genotoxic in the Ames test. These findings suggest that biotransformation of corticosteroids can lead to new chemical entities with multi-faceted therapeutic potential, warranting further investigation for their application in conditions characterized by inflammation, oxidative stress, and neuronal damage.

References

- 1. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Biological activity of new bioactive steroids deriving from biotransformation of cortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The anti-inflammatory profile of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. [Experimental techniques for developing new drugs acting on dementia (11)--Experimental methods on glutamate neurotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. Genetic Toxicology [ntp.niehs.nih.gov]

A Technical Guide to the Solubility and Stability of Cutisone

Disclaimer: "Cutisone" is not a recognized pharmaceutical compound. This document presents a hypothetical case study based on the expected properties of a topical corticosteroid, a class of drugs suggested by the name. The data, protocols, and pathways described herein are representative examples intended to serve as a technical guide for researchers, scientists, and drug development professionals working on new chemical entities with similar characteristics.

Introduction

Preformulation studies are a critical early phase in drug development, providing foundational knowledge of a new chemical entity's (NCE) physicochemical properties.[1][2] These studies investigate characteristics like solubility and stability, which are paramount for developing a safe, effective, and stable dosage form.[2][3] This guide provides an in-depth overview of the core solubility and stability studies for "this compound," a hypothetical topical corticosteroid. The presented methodologies and data are illustrative, based on established practices for corticosteroids like hydrocortisone, to guide the preformulation workflow for a novel compound.[1][4]

The primary objectives of this guide are:

-

To outline the key physicochemical characterization steps for an NCE.

-

To provide detailed, standardized protocols for solubility and stability testing.

-

To present data in a clear, comparative format.

-

To visualize critical workflows and biological pathways relevant to the compound class.

This document will cover the thermodynamic solubility profile of this compound, its stability under forced degradation conditions, and the associated experimental protocols. Additionally, it includes diagrams illustrating the preformulation workflow and the relevant glucocorticoid receptor signaling pathway.

Preformulation Workflow

The successful development of a pharmaceutical product relies on a systematic preformulation process.[4] This workflow begins with the initial characterization of the drug substance and progresses through compatibility and stability assessments to inform formulation design.

Caption: Preformulation study workflow for a new chemical entity.

Solubility Profile of this compound

Solubility is a critical determinant of a drug's bioavailability and is assessed early in development.[5] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is considered the true solubility and is essential for formulation development.[6][7] The solubility of this compound was determined in various pharmaceutically relevant solvents and buffers.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of this compound at 25°C. Data is presented based on typical values for corticosteroids like hydrocortisone.[8][9]

| Solvent / Medium | pH | Solubility (mg/mL) | Solubility (mM)¹ |

| Purified Water | ~7.0 | 0.30 | 0.83 |

| Phosphate Buffer | 5.0 | 0.29 | 0.80 |

| Phosphate Buffer | 7.4 | 0.31 | 0.86 |

| Ethanol | N/A | 15.5 | 42.8 |

| Propylene Glycol | N/A | 13.0 | 35.9 |

| Acetone | N/A | 9.5 | 26.2 |

| Chloroform | N/A | 1.7 | 4.7 |

| DMSO | N/A | >100 | >276 |

| ¹ Calculated based on a hypothetical molecular weight for this compound of 362.46 g/mol , similar to hydrocortisone.[8] |

Experimental Protocol: Thermodynamic Solubility Assay

This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.[6][10]

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 5 mg) into separate 2 mL glass vials for each solvent system.

-

Solvent Addition: Add 1 mL of the desired pre-conditioned solvent or buffer (e.g., phosphate buffer pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[6][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm PVDF or PTFE syringe filter to remove fine particulates. Discard the initial few drops to avoid adsorption effects.

-

Quantification: Dilute the filtrate with a suitable mobile phase. Analyze the concentration of this compound in the diluted filtrate using a validated stability-indicating HPLC-UV method against a calibration curve prepared with known standards.[5][11]

-

Calculation: Determine the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Stability Profile of this compound

Stability testing is essential to understand how a drug substance changes over time under the influence of various environmental factors.[1] Forced degradation (stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by ICH guidelines (Q1A).[12][13][14]

Quantitative Forced Degradation Data

The table below summarizes the results of a forced degradation study on this compound, showing the percentage of degradation under various stress conditions. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve degradants.[12]

| Stress Condition | Reagent / Parameters | Duration | Assay (%) | Degradation (%) | Major Degradants |

| Control | No Stress | 0 hours | 100.0 | 0.0 | None Detected |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 8 hours | 89.5 | 10.5 | D-1, D-2 |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 4 hours | 85.2 | 14.8 | D-3, D-4 |

| Oxidative | 3% H₂O₂, Room Temp | 24 hours | 88.1 | 11.9 | D-5 |

| Thermal | Solid State, 80°C | 48 hours | 96.3 | 3.7 | D-1 |

| Photolytic (Solid State) | ICH Q1B Option 2 (1.2 million lux·hr, 200 W·hr/m²) | 24 hours | 94.8 | 5.2 | D-6 |

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound in solution and as a solid.[15][16]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Stress Conditions Application:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat in a water bath at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat in a water bath at 60°C.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation (Solid): Place a known quantity of solid this compound powder in a thin layer in a vial and store it in a calibrated oven at 80°C.

-

Photolytic Degradation (Solid): Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]

-

-

Time Point Sampling: Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, 24 hours). For hydrolytic studies, immediately neutralize the samples (acid with base, base with acid) to stop the reaction.

-

Sample Preparation for Analysis:

-

For solutions, dilute the stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

For solid samples, dissolve the powder in the mobile phase to the target concentration.

-

-

HPLC Analysis: Analyze all samples (including a non-stressed control) using a validated stability-indicating HPLC-DAD/MS method.[17][18] The method must be capable of separating the intact drug from all major degradation products.[19][20]

-

Data Evaluation: Calculate the percentage of remaining this compound (Assay %) and the percentage of degradation. Identify and characterize major degradants using mass spectrometry and relative retention times.

Relevant Biological Pathway: Glucocorticoid Receptor Signaling

As a corticosteroid, this compound's mechanism of action is presumed to be mediated through the glucocorticoid receptor (GR).[21][22] Understanding this pathway is crucial for correlating physicochemical properties with biological activity. The GR, upon binding to a ligand like this compound, translocates to the nucleus to modulate gene expression, leading to anti-inflammatory and immunosuppressive effects.[23][24][25]

References

- 1. pharmatimesofficial.com [pharmatimesofficial.com]

- 2. upm-inc.com [upm-inc.com]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. evotec.com [evotec.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. mpbio.com [mpbio.com]

- 9. Hydrocortisone CAS#: 50-23-7 [m.chemicalbook.com]

- 10. enamine.net [enamine.net]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. scispace.com [scispace.com]

- 15. ijirt.org [ijirt.org]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. researchgate.net [researchgate.net]

- 18. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Hydrocortisone - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Absence of "Cutisone" in Scientific Literature Hinders In-Depth Analysis

Initial searches for a protein named "Cutisone" have yielded no results in established scientific and biomedical databases. This suggests that "this compound" may be a novel, proprietary, or potentially hypothetical protein not yet described in publicly accessible research. The inquiry for an in-depth technical guide on the in silico modeling of "this compound" protein binding cannot be fulfilled without foundational information on the protein itself.

The term "this compound" closely resembles "cortisone," a well-known steroid hormone. Cortisone and other corticosteroids like cortisol are extensively studied, and they interact with various proteins, most notably the glucocorticoid receptor and mineralocorticoid receptor.[1][2] There is a significant body of research on the in silico modeling of these interactions.[3][4][5][6] However, "this compound" as a distinct protein entity remains unidentified.

Cortisone itself is a metabolite of the active hormone cortisol and is involved in numerous signaling pathways, including the AKT/mTOR pathway, and plays a role in cutaneous glucocorticoidogenesis.[7][8] The binding of corticosteroids to plasma proteins like corticosteroid-binding globulin (CBG) and albumin is a critical aspect of their pharmacokinetics and has been the subject of computational modeling.[3][4][9]

Given the absence of information on a protein specifically named "this compound," this guide will proceed by outlining a comprehensive framework for the in silico modeling of a protein that binds to cortisone or a similar corticosteroid. This will serve as a template that can be adapted should information on "this compound" become available. The methodologies and principles described are standard in the field of computational drug discovery and protein-ligand interaction analysis.

A General Framework for In Silico Modeling of Corticosteroid-Binding Proteins

This guide provides a structured approach to the computational analysis of a protein's interaction with corticosteroids, such as cortisone.

Foundational Data and Structural Preparation

Successful in silico modeling begins with high-quality structural data. The first step is to obtain the three-dimensional structure of the target protein.

-

Homology Modeling: If the experimental structure of the target protein is unavailable, a computational model can be built using homology modeling, provided a suitable template structure with sufficient sequence identity exists.

-

Structure Preparation: Both the protein and the ligand (e.g., cortisone) structures must be prepared. This involves adding hydrogen atoms, assigning correct protonation states, and minimizing the energy of the structures to remove any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. This method is crucial for understanding the binding mode and for virtual screening of potential binders.

Table 1: Key Parameters in Molecular Docking

| Parameter | Description | Typical Software |

| Search Algorithm | Explores the conformational space of the ligand within the binding site. | AutoDock Vina, Glide, GOLD |

| Scoring Function | Estimates the binding affinity (e.g., in kcal/mol) for a given pose. | Vina Score, GlideScore, GoldScore |

| Binding Site Definition | Specifies the region of the protein where docking should be performed. | Usually defined by a grid box around a known or predicted active site. |

-

Prepare Protein Structure: Obtain the PDB file. Remove water molecules and heteroatoms not relevant to binding. Add polar hydrogens and assign partial charges.

-

Prepare Ligand Structure: Obtain the 3D structure of the ligand (e.g., cortisone from PubChem, CID 222786[10]). Assign charges and define rotatable bonds.

-

Define Binding Site: Identify the binding pocket based on experimental data or prediction servers. Define a grid box encompassing this site.

-

Run Docking Simulation: Execute the docking algorithm to generate a set of possible binding poses for the ligand.

-

Analyze Results: Rank the poses based on the scoring function. The top-ranked pose represents the most likely binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the protein and the ligand.

Molecular Dynamics (MD) Simulations

While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time. This can be used to assess the stability of the binding pose and to calculate binding free energies.

Table 2: Key Outputs of Molecular Dynamics Simulations

| Metric | Description |

| RMSD (Root Mean Square Deviation) | Measures the deviation of the protein-ligand complex from its initial pose, indicating stability. |

| RMSF (Root Mean Square Fluctuation) | Shows the fluctuation of individual residues, highlighting flexible regions of the protein. |

| Binding Free Energy (e.g., MM/PBSA) | A more accurate estimation of binding affinity than docking scores. |

-

System Setup: Place the top-ranked docked complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add ions to neutralize the system.

-

Minimization: Perform energy minimization to relax the system and remove bad contacts.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein-ligand complex.

-

Production Run: Run the simulation for a desired length of time (e.g., 100 ns) without restraints.

-

Trajectory Analysis: Analyze the saved trajectory to calculate RMSD, RMSF, and other properties. Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy.

Relevant Signaling Pathways

Understanding the biological context is crucial. Corticosteroids like cortisone primarily signal through the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and acts as a transcription factor, regulating genes involved in inflammation, metabolism, and stress response. Other pathways, such as the PI3K/AKT/mTOR pathway, are also modulated by corticosteroids.[2][7][11]

Experimental Validation

Computational predictions must be validated by experimental methods. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantitatively measure binding affinities (K D) and kinetics, providing a benchmark against which to compare in silico results.

Table 3: Experimental Validation Techniques

| Technique | Measures | Information Provided |

| Surface Plasmon Resonance (SPR) | Changes in refractive index upon binding. | K D , k on , k off |

| Isothermal Titration Calorimetry (ITC) | Heat changes upon binding. | K D , ΔH, ΔS |

| Competitive Binding Assays | Displacement of a labeled ligand. | K i , IC 50 |

This guide provides a robust framework for the in silico investigation of a corticosteroid-binding protein. Should "this compound" be identified and characterized, these methodologies will be directly applicable to unraveling its binding properties and biological function.

References

- 1. Corticosteroid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetic Modeling of Hydrocortisone by Including Protein Binding to Corticosteroid-Binding Globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An in silico design method of a peptide bioreceptor for cortisol using molecular modelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling of human corticosteroid binding globulin. Use of structure-activity relations in soft steroid binding to refine the structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cortisone and dexamethasone inhibit myogenesis by modulating the AKT/mTOR signaling pathway in C2C12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cutaneous Glucocorticoidogenesis and Cortisol Signaling Are Defective in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of binding to plasma proteins on the interpretation of plasma cortisol concentrations after accidental injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cortisone | C21H28O5 | CID 222786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cutaneous glucocorticosteroidogenesis: securing local homeostasis and the skin integrity - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Cutisone (Fluticasone Propionate): An In-depth Technical Guide on Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical and early-stage clinical research on Cutisone, a topical corticosteroid containing the active ingredient fluticasone propionate. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, pharmacological properties, and the experimental methodologies used to evaluate its therapeutic potential. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound (fluticasone propionate) is a synthetic trifluorinated glucocorticoid with potent anti-inflammatory and vasoconstrictive properties.[1][2] It is classified as a medium-potency corticosteroid for dermatological use and is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[3] Its therapeutic efficacy stems from its high affinity and selectivity for the glucocorticoid receptor (GR), leading to the modulation of gene expression associated with inflammation.[4][5] This guide delves into the fundamental preclinical data that underpins the clinical use of this compound.

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluticasone propionate exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor. This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes. This modulation occurs through two primary mechanisms:

-

Transactivation: The activated GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.

-

Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early-stage in vitro and in vivo studies on fluticasone propionate.

Table 1: Receptor Binding and In Vitro Potency

| Parameter | Value | Species/System | Reference(s) |

| Glucocorticoid Receptor Binding Affinity (Kd) | 0.49 nM | Human | [7] |

| 0.5 nM | Human | [5] | |

| 42.5 nM (baseline in severe asthma) | Human | [8] | |

| 19.5 nM (post-treatment in severe asthma) | Human | [8] | |

| Relative Receptor Affinity (RRA) vs. Dexamethasone | 1910 | Human | [7] |

| Half-life of Drug-Receptor Complex | >10 hours | Human | [5][7] |

| IC50: Inhibition of T-lymphocyte proliferation (anti-CD3 induced) | 0.3 nM | Human | [9] |

| IC50: Inhibition of E-selectin expression | 1 nM | Human | [9] |

| EC50: Enhancement of human eosinophil apoptosis | 3.7 nM | Human | [10] |

Table 2: Preclinical Pharmacokinetics

| Species | Route | Dose | Cmax | Tmax | Terminal Half-life | AUC | Reference(s) |

| Rat | Intravenous | - | - | - | 0.65 hours | - | [11] |

| Dog | Intravenous | - | - | - | 1.4 hours | - | [11] |

| Rat | Intratracheal | 100 µ g/rat | - | - | - | - | [12] |

| Rat | Intratracheal | 300 µ g/rat | - | - | - | - | [12] |

Table 3: Human Pharmacokinetics (Inhaled Administration)

| Dose | Cmax | Tmax | Terminal Half-life | AUC (0-12h) | Bioavailability | Reference(s) |

| 1000 µg (single dose, Diskhaler) | 0.34 µg/L | - | - | 2.08 µg/L·h | 11.9% | [13] |

| 1000 µg (single dose, Diskus) | 0.34 µg/L | - | - | 2.49 µg/L·h | 16.6% | [13] |

| 1000 µg (twice daily, 7.5 days) | 0.38 µg/L | - | - | 2.25 µg/L·h | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of fluticasone propionate.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of fluticasone propionate to the glucocorticoid receptor.

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable source, such as cultured human lung cells.[4]

-

Incubation:

-

For total binding, incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

For non-specific binding, incubate the receptor preparation with the radiolabeled glucocorticoid in the presence of a high concentration of unlabeled dexamethasone.

-

For competition binding, incubate the receptor preparation with the radiolabeled glucocorticoid and varying concentrations of fluticasone propionate.

-

-

Equilibration: Allow the binding reactions to reach equilibrium.[4]

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate receptor-bound from free radioligand.[4]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[4]

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.[4]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of fluticasone propionate from the competition curve and subsequently calculate the dissociation constant (Kd).[4]

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Release

This assay assesses the ability of fluticasone propionate to inhibit the production of a key pro-inflammatory cytokine.

Protocol:

-

Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.[14]

-

Cell Seeding: Seed the THP-1 cells into 96-well plates.[14]

-

Treatment: Pre-treat the cells with various concentrations of fluticasone propionate or vehicle (DMSO) for 1-2 hours.[14][15]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce TNF-α production. Include unstimulated and LPS-only controls.[14]

-

Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.[14]

-

Supernatant Collection: Centrifuge the plates and collect the supernatants.[14]

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[14]

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of fluticasone propionate relative to the LPS-stimulated control and determine the IC50 value.[14]

In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats

This model is used to evaluate the in vivo anti-inflammatory efficacy of fluticasone propionate in an acute lung inflammation setting.

Protocol:

-

Animal Model: Use male Wistar or Sprague-Dawley rats (200-250g).[16]

-

Acclimatization: House the animals under standard laboratory conditions for at least one week.[16]

-

Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, LPS + vehicle, LPS + fluticasone propionate at different doses).[16]

-

Pre-treatment: Administer nebulized fluticasone propionate or vehicle at specified time points before the LPS challenge (e.g., 18 hours and 1 hour prior).[16]

-